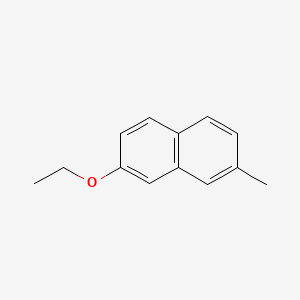
3,3'-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride is a chemical compound with the molecular formula C19H26ClNO2 and a molecular weight of 335.872 g/mol It is known for its unique structure, which includes two methoxy groups and a methyl group attached to a diphenethylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Diphenethylamine Backbone: The initial step involves the formation of the diphenethylamine backbone through a reaction between benzaldehyde and nitroethane, followed by reduction to yield the corresponding amine.
Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at the 3 and 3’ positions of the aromatic rings. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
科学研究应用
3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups at the 3 and 4 positions.
3,3’-Dimethoxybenzylamine: Similar structure but with a benzylamine backbone instead of diphenethylamine.
3,3’-Dimethoxy-Alpha-Methylphenethylamine: Similar structure but with a phenethylamine backbone instead of diphenethylamine.
Uniqueness
3,3’-Dimethoxy-Alpha-Methyldiphenethylamine Hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the diphenethylamine backbone
属性
IUPAC Name |
1-(3-methoxyphenyl)-N-[2-(3-methoxyphenyl)ethyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-15(12-17-7-5-9-19(14-17)22-3)20-11-10-16-6-4-8-18(13-16)21-2;/h4-9,13-15,20H,10-12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBGHXUUUUHFIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)NCCC2=CC(=CC=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Thiazolo[2,3-c][1,4]thiazine-3(2H)-thione, 8a-ethyltetrahydro-8-methyl-](/img/new.no-structure.jpg)




![Hydroxy-[4-[2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-3-nitrophenyl]-oxoazanium](/img/structure/B576376.png)


![N-[(E)-1-cyclohexylbutylideneamino]-2,4-dinitroaniline](/img/structure/B576380.png)
![(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-3-acetyl-5a,5b,8,8,11a,13b-hexamethyl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B576385.png)



